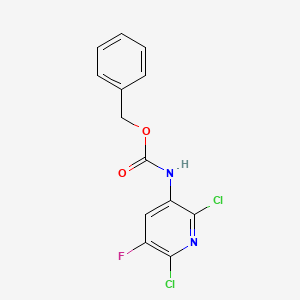

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate

Description

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a pyridine ring substituted with chlorine and fluorine atoms.

Properties

IUPAC Name |

benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O2/c14-11-9(16)6-10(12(15)18-11)17-13(19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAJQDXUZGAAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate typically involves the reaction of 2,6-dichloro-5-fluoropyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2,6-dichloro-5-fluoropyridine+benzyl chloroformatetriethylamineBenzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the carbamate group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate has been investigated for its antibacterial properties. Research indicates that compounds containing pyridine derivatives exhibit significant activity against various bacterial strains. The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity of the compound, allowing it to penetrate bacterial membranes more effectively .

Case Study:

In a study published in 2009, derivatives of pyridine were synthesized and tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that several derivatives, including those similar to benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate, showed promising activity, suggesting potential therapeutic applications in treating bacterial infections .

Drug Development

2.1 Precursor for Bioactive Compounds

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate serves as an important building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it suitable for developing novel drugs targeting specific diseases.

Table 1: Synthesis Pathways

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new derivatives | Benzyl amines |

| Coupling Reactions | Forms bonds with other aromatic compounds | Anticancer agents |

| Hydrolysis | Converts carbamate to amine and acid | Antibiotics |

2.2 Potential Anticancer Activity

Recent studies have indicated that pyridine derivatives can exhibit anticancer properties. Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate may be explored for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Applications

3.1 Pesticide Development

The compound's structural characteristics make it a candidate for developing agrochemicals, particularly pesticides. The halogenated pyridine structure is known to enhance the efficacy of compounds against pests while minimizing toxicity to non-target organisms.

Case Study:

Research has shown that similar compounds demonstrate effective insecticidal properties against agricultural pests such as aphids and whiteflies. These findings suggest that benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate could be formulated into new pesticide products .

Mechanism of Action

The mechanism of action of Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate can be compared with other carbamate compounds, such as:

Benzyl carbamate: Lacks the pyridine ring and halogen substitutions, making it less specific in its biological activity.

2,6-dichloro-5-fluoropyridin-3-yl carbamate: Similar structure but without the benzyl group, which may affect its solubility and reactivity.

N-methyl carbamate: Contains a methyl group instead of a benzyl group, leading to different pharmacokinetic properties.

The uniqueness of Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H9Cl2FN2O2

Molar Mass: 315.13 g/mol

CAS Number: 1187385-97-2

Storage Conditions: 2-8°C

Sensitivity: Irritant

The compound features a pyridine ring substituted with chlorine and fluorine atoms, which may enhance its biological activity by influencing its interaction with biological targets.

Biological Activity

Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate has been studied for various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The presence of halogen substituents is believed to enhance its effectiveness by affecting the compound's lipophilicity and membrane permeability.

- Anticancer Properties: Research indicates that benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate may inhibit the growth of cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells, potentially through the modulation of key signaling pathways.

Table 1: Summary of Biological Activities

The mechanism by which benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, leading to a decrease in their activity. This interaction could be influenced by the presence of the fluorine atom, which enhances binding affinity.

- Cell Signaling Modulation: It may affect various cell signaling pathways associated with cell proliferation and survival, particularly those linked to cancer development.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound might induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate:

- Antimicrobial Efficacy: A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Studies: In vitro experiments revealed that treatment with benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate led to a marked reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. Apoptotic markers were significantly elevated following treatment .

- Enzyme Interaction Studies: Research indicated that this compound could inhibit specific kinases involved in cancer pathways, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.